

Physical and chemical characteristics of Coumachlor-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumachlor-d4

Cat. No.: B15541142

[Get Quote](#)

Coumachlor-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Coumachlor-d4**, a deuterated analog of the anticoagulant rodenticide Coumachlor. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development utilizing **Coumachlor-d4** as an internal standard or in other analytical applications.

Physicochemical Properties

Coumachlor-d4 is a synthetic derivative of coumarin, a class of compounds known for their anticoagulant properties. The incorporation of four deuterium atoms in the benzopyranone ring enhances its utility as an internal standard in mass spectrometry-based analytical methods by providing a distinct mass shift from its non-deuterated counterpart.

Chemical Structure and Identity

Property	Value
IUPAC Name	3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-5,6,7,8-d4
Synonyms	3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-d4, (+/-)3-(alpha-Acetyl-p-chlorobenzyl)-4-hydroxycoumarin-d4, (+/-)-p-Chlorowarfarin-d4, Cumachlor-d4, Tomorin-d4
CAS Number	Not available for the deuterated form. (81-82-3 for non-deuterated Coumachlor)
Chemical Formula	C ₁₉ H ₁₁ D ₄ ClO ₄
Molecular Weight	346.82 g/mol [1]
InChI Key	DEKWZWCFHUABHE-QFFDRWTDSA-N[1]
SMILES	[2H]c1c([2H])c([2H])c2c(O)c(C(CC(C)=O)c3ccc(Cl)cc3)c(=O)oc2c1[2H][1]

Physical Properties

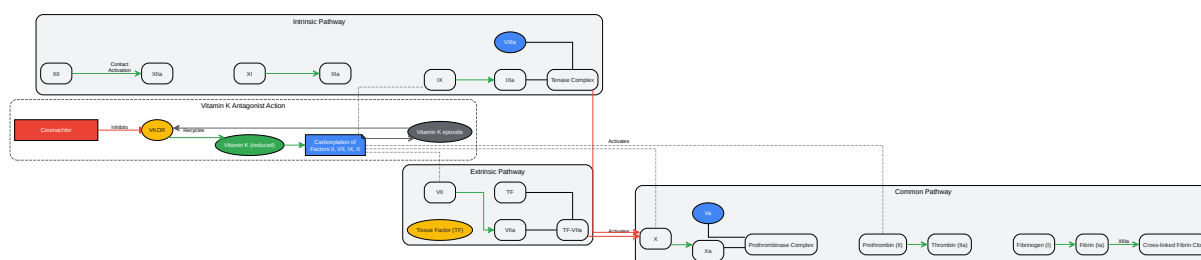
Quantitative data for the physical properties of **Coumachlor-d4** are not readily available in the literature. The following table presents data for the non-deuterated form, which are expected to be very similar for the deuterated analog.

Property	Value (for non-deuterated Coumachlor)	Source
Appearance	Light yellow solid[1]	CymitQuimica
Melting Point	168-170 °C[2]	ChemicalBook
Boiling Point	543.1 ± 50.0 °C (Predicted)[2]	ChemicalBook
Solubility	Soluble in acetone[2]	ChemicalBook
Storage Temperature	2-8°C, sealed in a dry environment[2]	ChemicalBook

Mechanism of Action: Vitamin K Antagonism

Coumachlor, like other 4-hydroxycoumarin derivatives, functions as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the recycling of vitamin K in the liver.[3][4] Vitamin K is an essential cofactor for the post-translational carboxylation of glutamate residues on several blood clotting factors.

The inhibition of VKOR leads to a depletion of the active, reduced form of vitamin K, thereby impairing the synthesis of functional clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[5] This disruption of the coagulation cascade leads to an anticoagulant effect and, at higher doses, can result in internal hemorrhaging.



[Click to download full resolution via product page](#)

Caption: Blood Coagulation Cascade and the Mechanism of Action of Coumachlor.

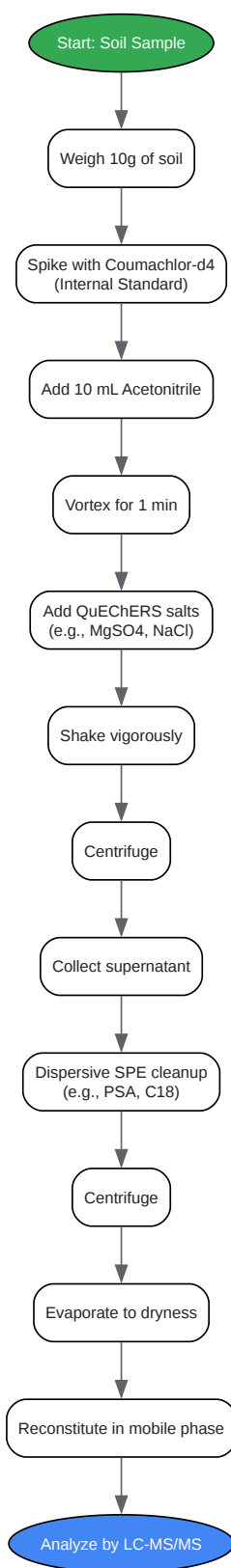
Experimental Protocols

Coumachlor-d4 is primarily used as an internal standard for the quantification of Coumachlor and other anticoagulant rodenticides in various biological and environmental matrices. The following sections detail common experimental methodologies.

Sample Preparation: QuEChERS-based Extraction from Soil

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for the extraction of coumarin anticoagulant rodenticides from soil samples.[6]

Workflow:



[Click to download full resolution via product page](#)

Caption: QuEChERS-based extraction workflow for anticoagulant rodenticides from soil.

Detailed Steps:

- **Sample Weighing:** Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- **Internal Standard Spiking:** Spike the sample with a known concentration of **Coumachlor-d4** solution.
- **Extraction:** Add 10 mL of acetonitrile to the tube and vortex for 1 minute.
- **Salting Out:** Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
- **Centrifugation:** Centrifuge the sample to separate the organic layer from the solid matrix.
- **Supernatant Collection:** Transfer an aliquot of the supernatant to a new tube.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Add d-SPE sorbents (e.g., primary secondary amine (PSA), C18) to remove interfering matrix components and vortex.
- **Final Centrifugation:** Centrifuge the sample to pellet the d-SPE sorbents.
- **Evaporation and Reconstitution:** Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for analysis.

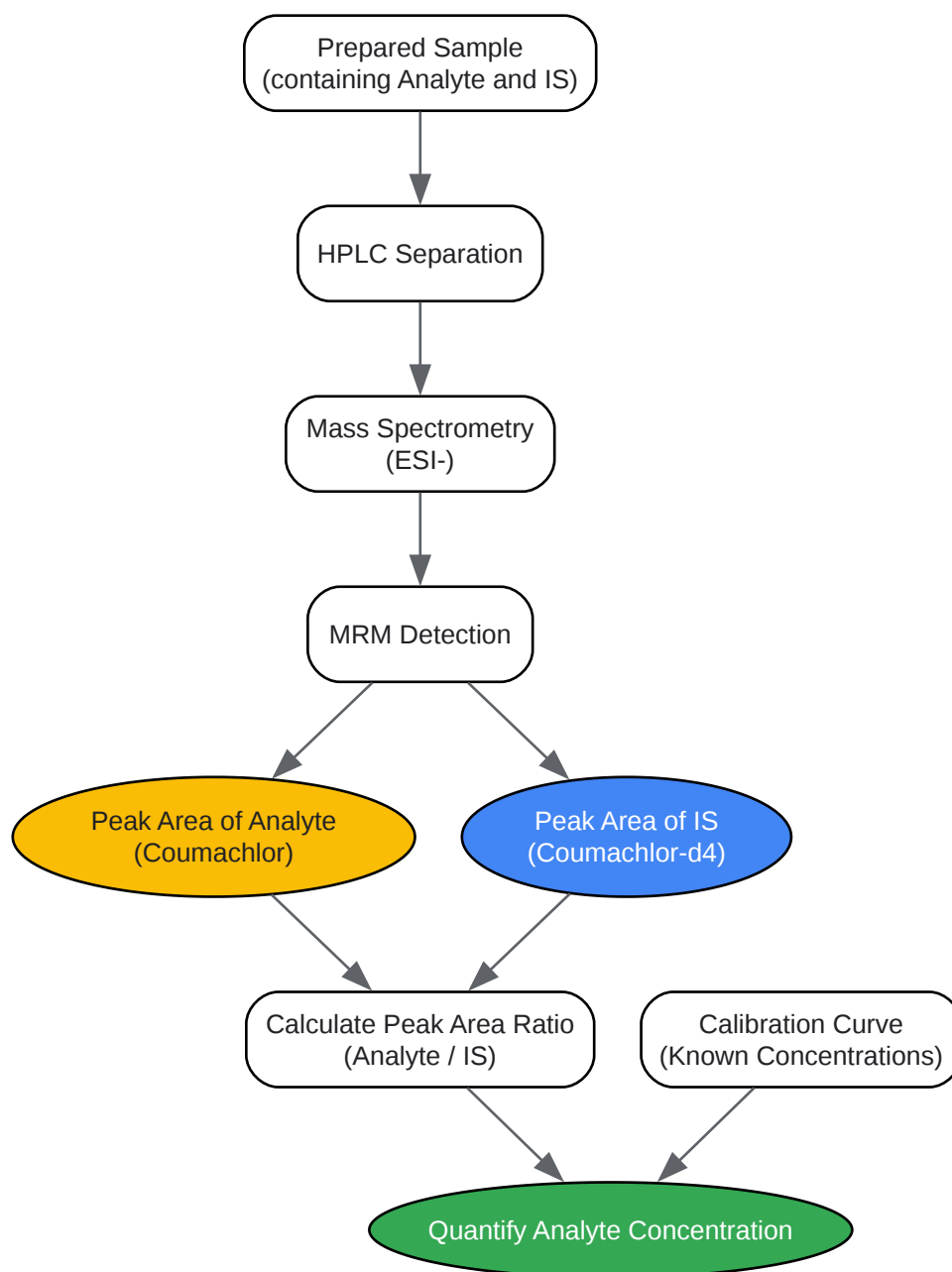
Analytical Determination: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive technique for the quantification of Coumachlor.

Typical HPLC-MS/MS Parameters:

Parameter	Typical Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase	Gradient elution with water and methanol/acetonitrile, often with a modifier like formic acid or ammonium formate.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μ L
Ionization Mode	Electrospray Ionization (ESI), typically in negative mode.
MS/MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for both Coumachlor and Coumachlor-d4 are monitored. For Coumachlor, a common transition is m/z 341.1 \rightarrow 161.1. ^[7] The transition for Coumachlor-d4 would be m/z 345.1 \rightarrow 161.1 (or another suitable product ion).

Logical Relationship for Quantification:



[Click to download full resolution via product page](#)

Caption: Logical workflow for quantification using an internal standard (IS) in HPLC-MS/MS.

Conclusion

Coumachlor-d4 is an essential tool for the accurate and precise quantification of Coumachlor in complex matrices. Its physical and chemical properties are nearly identical to its non-deuterated analog, with the key difference being its increased mass, which allows for effective

use as an internal standard in mass spectrometry. Understanding its mechanism of action as a vitamin K antagonist provides context for its biological effects. The detailed experimental protocols provided in this guide offer a starting point for the development and validation of robust analytical methods for the detection and quantification of this and other related anticoagulant rodenticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coumachlor-d4 | CymitQuimica [cymitquimica.com]
- 2. COUMACHLOR CAS#: 81-82-3 [m.chemicalbook.com]
- 3. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 4. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | OncoHEMA Key [oncohemakey.com]
- 6. An Easy Procedure to Quantify Anticoagulant Rodenticides and Pharmaceutical Active Compounds in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of Coumachlor-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541142#physical-and-chemical-characteristics-of-coumachlor-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com